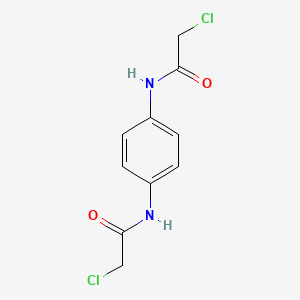

N,N'-Bis(chloroacetyl)-p-phenylenediamine

Description

The exact mass of the compound N,N'-Bis(chloroacetyl)-p-phenylenediamine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 49396. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N,N'-Bis(chloroacetyl)-p-phenylenediamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,N'-Bis(chloroacetyl)-p-phenylenediamine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-chloro-N-[4-[(2-chloroacetyl)amino]phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10Cl2N2O2/c11-5-9(15)13-7-1-2-8(4-3-7)14-10(16)6-12/h1-4H,5-6H2,(H,13,15)(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKJYUCXSQOPWBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)CCl)NC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60181102 | |

| Record name | Acetamide, N,N'-(p-phenylene)bis(2-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60181102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2653-08-9 | |

| Record name | N,N′-1,4-Phenylenebis[2-chloroacetamide] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2653-08-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetamide, N,N'-(p-phenylene)bis(2-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002653089 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N'-Bis(chloroacetyl)-p-phenylenediamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49396 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,N'-Bis(chloroacetyl)-p-phenylenediamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15947 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetamide, N,N'-(p-phenylene)bis(2-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60181102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N'-1,4-phenylenebis(2-chloroacetamide) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NC93QF9BNN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Guide: Synthesis of N,N'-Bis(chloroacetyl)-p-phenylenediamine

This technical guide details the synthesis, mechanism, and characterization of N,N'-Bis(chloroacetyl)-p-phenylenediamine , a critical bifunctional intermediate used in the development of high-performance polymers, hydrogels, and bioactive conjugates.

Executive Summary

N,N'-Bis(chloroacetyl)-p-phenylenediamine (CAS: 2653-08-9) is a symmetric bis-amide formed by the acylation of p-phenylenediamine (PPD) with chloroacetyl chloride. Its utility stems from the dual

This guide presents a robust, self-validating synthesis protocol designed for high purity (>98%) and scalability. It emphasizes the control of exothermic kinetics and the management of solubility to ensure complete disubstitution.

Key Chemical Properties

| Property | Data | Note |

| Molecular Formula | Symmetric structure | |

| Molecular Weight | 261.10 g/mol | |

| Melting Point | >300 °C (decomp) | Indicates strong intermolecular H-bonding |

| Solubility | Soluble in DMSO, DMF; Insoluble in Water, DCM | Product precipitates from reaction solvent |

| Appearance | White to Gray Crystalline Solid | Color depends on oxidation state of starting amine |

Reaction Mechanism

The synthesis proceeds via a Nucleophilic Acyl Substitution (Addition-Elimination) mechanism.[1] The reaction is stepwise, where the highly nucleophilic amine groups of PPD attack the electrophilic carbonyl carbons of chloroacetyl chloride.[1]

Mechanistic Pathway[2][3]

-

Nucleophilic Attack: The lone pair of the PPD nitrogen attacks the carbonyl carbon of chloroacetyl chloride, breaking the

-bond and forming a tetrahedral alkoxide intermediate. -

Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion (

) as a leaving group. -

Deprotonation: The resulting protonated amide is neutralized by the base (B), driving the equilibrium forward and preventing the formation of unreactive amine hydrochloride salts.

-

Repetition: The process repeats at the second amine site to form the bis-amide.

Mechanistic Visualization

Figure 1: Stepwise nucleophilic acyl substitution pathway converting the diamine to the bis-chloroacetamide.

Experimental Protocol

This protocol uses Dichloromethane (DCM) as the solvent and Triethylamine (Et

Reagents & Materials[1][2][3][4]

-

p-Phenylenediamine (PPD): 10.8 g (100 mmol) - Purify by sublimation if darkened (oxidized).

-

Chloroacetyl Chloride: 24.8 g (17.5 mL, 220 mmol) - 2.2 eq to ensure complete conversion.

-

Triethylamine (Et

N): 22.3 g (30.6 mL, 220 mmol) - Scavenger for HCl. -

Dichloromethane (DCM): 250 mL (Anhydrous).

-

Equipment: 500 mL 3-neck round bottom flask, addition funnel, thermometer, ice bath, nitrogen atmosphere.

Step-by-Step Procedure

-

Setup & Dissolution:

-

Charge the flask with 10.8 g of PPD and 200 mL of DCM under nitrogen.

-

Add 30.6 mL of Triethylamine. Stir until PPD is fully dissolved.

-

Observation: Solution should be clear to slightly yellow. Dark brown indicates oxidation of PPD.

-

-

Controlled Addition (Critical Step):

-

Cool the solution to 0–5 °C using an ice bath. The reaction is exothermic.[2]

-

Dilute 17.5 mL of Chloroacetyl Chloride in 50 mL of DCM and load into the addition funnel.

-

Add the chloride solution dropwise over 45–60 minutes. Maintain internal temperature below 10 °C.

-

Mechanistic Insight: Low temperature prevents side reactions (e.g., polymerization or attack at the

-carbon).

-

-

Reaction Phase:

-

Once addition is complete, allow the mixture to warm to room temperature naturally.

-

Stir for an additional 3–4 hours.

-

Self-Validating Endpoint: A heavy white/gray precipitate will form. If the solution remains clear, the reaction has failed (likely wet solvent hydrolyzing the acyl chloride).

-

-

Workup & Isolation:

-

Filter the solid using a Buchner funnel.

-

Wash 1: Wash the filter cake with 50 mL of cold DCM (removes unreacted reagents).

-

Wash 2: Suspend the solid in 200 mL of water and stir for 15 minutes (removes Triethylamine hydrochloride salts). Filter again.

-

Wash 3: Wash with 50 mL of Ethanol (facilitates drying).

-

-

Drying & Purification:

-

Dry the solid in a vacuum oven at 50 °C for 6 hours.

-

Purification (Optional): If purity is <98%, recrystallize from boiling Acetonitrile or DMF/Ethanol .

-

Process Flow Visualization

Figure 2: Operational workflow for the synthesis and isolation of the target compound.

Characterization & Quality Control

Verification of the structure relies on NMR (symmetry check) and IR (carbonyl bands).

| Technique | Expected Signal | Assignment |

| Amide -NH (Broad singlet, exchangeable) | ||

| Aromatic Ar-H (Singlet indicates symmetry) | ||

| Chloromethyl -CH | ||

| FT-IR (ATR) | 3280 cm | N-H Stretch |

| 1660 cm | C=O Stretch (Amide I) | |

| 1540 cm | N-H Bend (Amide II) | |

| 700–750 cm | C-Cl Stretch |

Troubleshooting Data:

-

Extra peaks in aromatic region: Indicates mono-substitution (incomplete reaction). Solution: Increase reaction time or acyl chloride equivalents.

-

Melting Point < 280 °C: Indicates impurities (likely salts). Solution: Repeat water wash vigorously.

Safety & Handling

-

Chloroacetyl Chloride: Potent lachrymator and corrosive. Causes severe burns. All transfers must occur in a functioning fume hood. Hydrolyzes to produce HCl gas.

-

p-Phenylenediamine: A known sensitizer and contact allergen. Avoid skin contact; use nitrile gloves and long sleeves.

-

Waste Disposal: Quench excess acyl chloride with dilute sodium bicarbonate solution before disposal.

References

-

Smolecule. Synthesis and Properties of N,N'-Bis(chloroacetyl)-p-phenylenediamine (CAS 2653-08-9). Smolecule Compound Database. Link

-

CAS Common Chemistry. N,N′-1,4-Phenylenebis[2-chloroacetamide] Physical Properties. American Chemical Society.[3] Link[3]

-

BenchChem. N-Acylation with Chloroacetyl Chloride: Application Notes and Protocols. BenchChem Technical Resources. Link

-

ChemicalBook. NMR Spectrum and Structure of p-Phenylenediamine Derivatives. ChemicalBook Database. Link

Sources

solubility of "N,N'-Bis(chloroacetyl)-p-phenylenediamine" in organic solvents

An In-Depth Technical Guide to the Solubility of N,N'-Bis(chloroacetyl)-p-phenylenediamine in Organic Solvents

Authored by: A Senior Application Scientist

Introduction

N,N'-Bis(chloroacetyl)-p-phenylenediamine is a symmetrical aromatic compound characterized by a central p-phenylenediamine core functionalized with two chloroacetyl groups. Its chemical structure, featuring both nonpolar (the benzene ring) and polar (two amide linkages and two chloro-functionalized acyl groups) moieties, imparts a nuanced solubility profile that is critical for its synthesis, purification, and application in various fields, including polymer chemistry and as a building block in organic synthesis. This guide provides a comprehensive overview of its solubility in common organic solvents, grounded in theoretical principles and supported by practical, field-proven experimental protocols.

Theoretical Framework: Predicting Solubility from Molecular Structure

The solubility of a compound is governed by the principle of "like dissolves like," which posits that substances with similar intermolecular forces are more likely to be soluble in one another. An analysis of the molecular structure of N,N'-Bis(chloroacetyl)-p-phenylenediamine provides the foundation for predicting its behavior in different solvent classes.

-

Aromatic Core: The central p-phenylene ring is rigid, planar, and nonpolar, favoring interactions with nonpolar or moderately polar solvents through van der Waals forces.

-

Amide Linkages: The two secondary amide groups (-NH-C=O) are highly polar and can act as both hydrogen bond donors (the N-H proton) and acceptors (the carbonyl oxygen).[1] This feature suggests potential solubility in polar protic and aprotic solvents that can engage in hydrogen bonding. The resonance within the amide group also contributes to its planar and rigid nature.[1]

-

Chloroacetyl Groups: The terminal chloroacetyl groups (-C(O)CH₂Cl) are strongly electron-withdrawing and add to the overall polarity of the molecule.

Predicted Solubility Profile: Based on this structure, N,N'-Bis(chloroacetyl)-p-phenylenediamine is expected to be:

-

Generally insoluble in water due to the dominance of its nonpolar aromatic core.[1]

-

Sparingly soluble in nonpolar solvents like hexane and toluene, as the polar amide groups hinder dissolution.

-

Soluble in polar aprotic solvents such as acetonitrile, which can interact with the polar amide groups without interfering with hydrogen bonding.

-

Soluble in certain polar protic solvents , like ethanol, particularly upon heating, which provides the energy to overcome the crystal lattice energy and facilitate solvation.[2]

Reported Solubility and Application in Purification

In practice, the solubility of N,N'-Bis(chloroacetyl)-p-phenylenediamine is most frequently discussed in the context of its synthesis and purification, particularly recrystallization.

Recrystallization is a cornerstone technique for purifying solid organic compounds and relies on the differential solubility of the target compound in a hot versus a cold solvent.[2] An ideal recrystallization solvent will dissolve the compound completely when hot but only sparingly when cold, allowing for the formation of pure crystals upon cooling while impurities remain in the solution.

The literature and supplier information indicate that several organic solvents are effective for the synthesis and purification of N,N'-Bis(chloroacetyl)-p-phenylenediamine, which directly reflects its solubility.

| Solvent | Type | Role & Rationale | Reference |

| Acetonitrile | Polar Aprotic | Primary Recrystallization Solvent. It is the most commonly cited solvent for recrystallization due to its excellent solubility characteristics for this compound. It effectively dissolves the compound when heated and allows for high-purity gray crystalline solids to form upon cooling. | [2] |

| Ethanol | Polar Protic | Alternative Recrystallization Solvent. Used when acetonitrile is not suitable or if different crystal morphologies are desired. The process is similar: dissolving the crude product in hot ethanol followed by slow cooling. | [2] |

| Dichloromethane (DCM) | Moderately Polar Aprotic | Synthesis Solvent. Its low polarity provides good solubility for both the p-phenylenediamine starting material and chloroacetyl chloride. Being aprotic, it does not interfere with the acylation reaction. | [1][2] |

| 1,4-Dioxane | Moderately Polar Aprotic | Alternative Synthesis Solvent. Offers a higher boiling point than DCM, which is advantageous when higher reaction temperatures are needed or for substrates with limited solubility in DCM. | [2] |

| Water | Polar Protic | Insoluble. The compound is generally reported to be insoluble in water. | [1] |

| Mixed Solvents | Varied | Advanced Recrystallization. Systems like acetonitrile-water or ethanol-water can be used to fine-tune the solubility and optimize crystal formation for enhanced purification. | [2] |

Experimental Protocol for Determining Solubility

To quantitatively assess the solubility of N,N'-Bis(chloroacetyl)-p-phenylenediamine in a novel solvent or to validate its solubility under specific conditions, a robust and self-validating experimental protocol is essential. The isothermal saturation method is a reliable approach.

Causality Behind Experimental Design:

This protocol is designed to ensure that a true equilibrium of saturation is achieved and accurately measured.

-

Equilibrium: Stirring the mixture for an extended period at a constant temperature is crucial to ensure the solvent is fully saturated with the solute, preventing underestimation of solubility.

-

Phase Separation: Centrifugation and filtration are critical steps to cleanly separate the saturated solution from any undissolved solid. Failure to do so is a primary source of error, leading to an overestimation of solubility.

-

Quantification: Gravimetric analysis after solvent evaporation is a straightforward and accurate method for determining the mass of the dissolved solid, provided the compound is not volatile.

Step-by-Step Methodology:

-

Preparation: To a series of sealed vials, add a pre-weighed excess amount of N,N'-Bis(chloroacetyl)-p-phenylenediamine (e.g., 100 mg) to a precise volume of the chosen organic solvent (e.g., 5.0 mL).

-

Equilibration: Place the vials in a temperature-controlled shaker or on a stir plate with a magnetic stir bar. Agitate the mixture at a constant temperature (e.g., 25 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation:

-

Allow the vials to stand undisturbed at the same constant temperature for 2-4 hours to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed or temperature-equilibrated volumetric pipette. To avoid premature crystallization, ensure the pipette is at the same temperature as the solution.

-

For rigorous separation, centrifuge the sample and then extract the supernatant. Alternatively, filter the solution through a syringe filter (e.g., 0.45 µm PTFE) that has been pre-equilibrated at the experimental temperature.

-

-

Quantification:

-

Dispense the known volume of the saturated solution into a pre-weighed, dry vial.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature low enough to prevent degradation of the compound.

-

Once the solvent is fully removed, re-weigh the vial containing the dried solute.

-

-

Calculation: Calculate the solubility using the following formula:

-

Solubility (mg/mL) = (Mass of vial + solute) - (Mass of empty vial) / Volume of supernatant taken.

-

Visual Workflow: Isothermal Saturation Method

Caption: Workflow for determining solubility via the isothermal saturation method.

Conclusion

The solubility of N,N'-Bis(chloroacetyl)-p-phenylenediamine is dictated by its hybrid chemical structure, combining a nonpolar aromatic core with polar amide functionalities. This leads to good solubility in polar aprotic solvents like acetonitrile and moderate solubility in polar protic solvents such as ethanol, especially with heating. This solubility profile is expertly leveraged for its purification by recrystallization, a critical step for obtaining high-purity material required for research and development. The provided experimental protocol offers a reliable and scientifically sound method for quantifying its solubility, enabling researchers and drug development professionals to make informed decisions in solvent selection for synthesis, purification, and formulation.

References

-

University of Colorado Boulder, Department of Chemistry. Experiment: Solubility of Organic & Inorganic Compounds. Available at: [Link]

-

McMaster University. Solubility of Organic Compounds. Available at: [Link]

Sources

molecular structure of "N,N'-Bis(chloroacetyl)-p-phenylenediamine"

An In-depth Technical Guide to the Molecular Structure of N,N'-Bis(chloroacetyl)-p-phenylenediamine

Executive Summary

This guide provides a comprehensive technical analysis of the molecular structure of N,N'-Bis(chloroacetyl)-p-phenylenediamine. We delve into its fundamental architecture, physicochemical properties, and the stereoelectronic effects that govern its reactivity. This document explores the compound's synthesis through nucleophilic acyl substitution, detailing a robust experimental protocol and subsequent spectroscopic characterization. By synthesizing data from crystallographic studies of analogous compounds and established synthetic methodologies, this guide serves as an authoritative resource for researchers and professionals in drug development and materials science, where this bifunctional molecule is a valuable building block.

Introduction to N,N'-Bis(chloroacetyl)-p-phenylenediamine

N,N'-Bis(chloroacetyl)-p-phenylenediamine, with the chemical formula C₁₀H₁₀Cl₂N₂O₂, is a symmetrical aromatic diamide.[1][2] Its structure is defined by a central p-phenylenediamine core, a derivative of aniline, where each amino group has been acylated with a chloroacetyl moiety.[1][2][3] This configuration results in a molecule with two reactive chloroacetyl groups, making it a highly versatile bifunctional reagent and crosslinking agent in organic and polymer chemistry.[2] The para-substitution pattern of the diamine backbone imparts a linear and symmetrical molecular shape, which is crucial for its application in forming ordered structures like linear polymer chains.[1]

Molecular Architecture and Physicochemical Properties

Core Structural Analysis

The molecule's foundation is the rigid p-phenylene ring, which imparts significant thermal and chemical stability.[2] Attached to this aromatic core are two secondary amide linkages. A key structural feature of the amide group is its planarity, which arises from resonance between the nitrogen lone pair and the carbonyl group's pi-system.[1] This resonance gives the C-N bond partial double-bond character, restricting rotation and contributing to the overall structural order of the molecule.[1] The amide protons are weakly acidic and are capable of forming strong hydrogen bonds, a critical interaction for determining solid-state packing and the properties of derived materials.[1]

Key Functional Groups & Reactivity

The primary sites of reactivity on N,N'-Bis(chloroacetyl)-p-phenylenediamine are the two chloroacetyl groups.[2] The presence of a highly electronegative chlorine atom on the carbon alpha to the carbonyl group makes this methylene carbon highly electrophilic and thus susceptible to nucleophilic substitution.[2] This inherent reactivity allows the molecule to act as a potent crosslinker with nucleophiles such as amines, thiols, or hydroxyl groups, forming stable covalent bonds. This dual reactivity, combined with the rigid aromatic spacer, makes it an invaluable monomer and intermediate in the synthesis of specialized polymers and pharmacologically active molecules.[2]

Physicochemical Properties

The fundamental properties of N,N'-Bis(chloroacetyl)-p-phenylenediamine are summarized below.

| Property | Value | Source |

| IUPAC Name | 2-chloro-N-[4-[(2-chloroacetyl)amino]phenyl]acetamide | [1][2] |

| Molecular Formula | C₁₀H₁₀Cl₂N₂O₂ | [1][2] |

| Molecular Weight | 261.10 g/mol | [1][2] |

| CAS Number | 2653-08-9 | [1][2] |

| Appearance | Solid (form may vary) | [1] |

| Canonical SMILES | C1=CC(=CC=C1NC(=O)CCl)NC(=O)CCl | [2] |

| InChI Key | RKJYUCXSQOPWBA-UHFFFAOYSA-N | [2] |

Crystallographic and Conformational Analysis

While a detailed crystal structure for the para-isomer was not available in public repositories at the time of this writing, significant insights can be drawn from the published crystal structure of its ortho-isomer, N,N′-(1,2-phenylene)bis(2-chloroacetamide) .[4] This analogue provides a validated model for understanding the conformational behavior and intermolecular forces likely present in the title compound.

Crystal Data for the Ortho-Isomer (Analogue)

The crystallographic data for the ortho-isomer reveals key details about its solid-state arrangement.[4]

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a | 4.5731 (4) Å |

| b | 14.3260 (16) Å |

| c | 16.7472 (15) Å |

| β | 95.611 (5)° |

| Volume (V) | 1091.92 (18) ų |

Data sourced from the crystallographic study of the ortho-isomer, C₁₀H₁₀Cl₂N₂O₂.[4]

Conformational Insights from the Analogue Structure

The study of the ortho-isomer shows that the two secondary amide groups are twisted differently relative to the benzene ring, with dihedral angles of 21.03° and 81.22°.[4] This non-planarity is a result of steric hindrance. In the solid state, the molecules are connected by a network of N—H⋯O and C—H⋯O hydrogen bonds, forming a two-dimensional polymer-like sheet.[4]

Causality and Extrapolation: It is highly probable that the para-isomer, N,N'-Bis(chloroacetyl)-p-phenylenediamine, also engages in extensive N—H⋯O hydrogen bonding in its solid state. The linear geometry of the para-isomer would likely favor a more regular, sheet-like packing arrangement compared to its ortho counterpart. This hydrogen bonding network is a critical determinant of its physical properties, such as melting point and solubility.

Synthesis and Characterization Protocols

Synthetic Strategy: Rationale and Mechanism

The most direct and widely adopted method for synthesizing N,N'-Bis(chloroacetyl)-p-phenylenediamine is the nucleophilic acyl substitution reaction between p-phenylenediamine and two equivalents of chloroacetyl chloride.[2]

Mechanism Rationale: This reaction proceeds via the classical addition-elimination pathway.[2] The amino groups of p-phenylenediamine act as nucleophiles, attacking the electrophilic carbonyl carbon of chloroacetyl chloride.[2] A tetrahedral intermediate is formed, which then collapses, eliminating a chloride ion to form the stable amide bond.

Self-Validating System: A critical component of this protocol is the inclusion of a base, such as triethylamine or potassium carbonate.[1][2] As the reaction proceeds, hydrochloric acid (HCl) is generated as a byproduct. The base neutralizes this HCl, preventing it from protonating the unreacted amino groups of the p-phenylenediamine starting material.[1] Protonated amino groups are no longer nucleophilic, which would halt the reaction. The use of a base is therefore essential to drive the reaction to completion and achieve the desired bis-acylated product.[1][2] Controlling the reaction at a low temperature (0-5°C) is also crucial to manage the exothermic nature of the acylation and minimize potential side reactions.[2]

Experimental Protocol: Synthesis

-

Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve p-phenylenediamine (1.0 equivalent) in an appropriate volume of an inert solvent (e.g., dichloromethane or tetrahydrofuran). Add a non-nucleophilic base (e.g., triethylamine, 2.2 equivalents).

-

Cooling: Cool the reaction mixture to 0-5°C using an ice-water bath.

-

Acylation: Dissolve chloroacetyl chloride (2.1 equivalents) in the same inert solvent and add it to the dropping funnel. Add the chloroacetyl chloride solution dropwise to the stirred reaction mixture over 30-60 minutes, ensuring the temperature remains below 10°C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Work-up: Quench the reaction by adding water. If using an organic solvent like dichloromethane, separate the organic layer. Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Recrystallize the resulting crude solid from a suitable solvent system (e.g., ethanol/water) to yield the pure N,N'-Bis(chloroacetyl)-p-phenylenediamine product.

Workflow Visualization

Caption: Synthesis workflow for N,N'-Bis(chloroacetyl)-p-phenylenediamine.

Spectroscopic Characterization

Unambiguous confirmation of the synthesized product's identity is achieved through standard spectroscopic techniques.

-

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

N-H Stretch: A peak is expected in the range of 3200-3400 cm⁻¹, characteristic of the secondary amide N-H bond.

-

C=O Stretch (Amide I): A strong, sharp absorption band should appear around 1660-1680 cm⁻¹, corresponding to the carbonyl stretch of the amide group.[5]

-

C-Cl Stretch: A peak in the 600-800 cm⁻¹ region indicates the presence of the chloroalkyl group.

-

-

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy:

-

Amide Protons (N-H): A singlet or broad singlet is expected in the downfield region (typically δ 8.0-10.0 ppm), which will disappear upon D₂O exchange.

-

Aromatic Protons (Ar-H): Due to the molecule's symmetry, a single sharp singlet is expected for the four aromatic protons, typically in the range of δ 7.0-8.0 ppm.

-

Methylene Protons (-CH₂Cl): A sharp singlet corresponding to the four protons of the two chloroacetyl groups should appear around δ 4.0-4.5 ppm.[5]

-

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) cluster corresponding to the molecular weight (261.10 g/mol ), with isotopic peaks for the two chlorine atoms (³⁵Cl and ³⁷Cl) being clearly visible.

Molecular Structure Visualization

The 2D chemical structure of the molecule is depicted below, highlighting the key functional groups and their connectivity.

Caption: 2D structure of N,N'-Bis(chloroacetyl)-p-phenylenediamine.

Conclusion

The molecular structure of N,N'-Bis(chloroacetyl)-p-phenylenediamine is characterized by a stable, rigid aromatic core functionalized with two planar amide linkages and two highly reactive chloroacetyl groups. Its symmetrical, linear geometry and the presence of hydrogen bonding donors and acceptors are key determinants of its solid-state properties. The electrophilic nature of the chloroacetyl moieties establishes this compound as a potent and versatile bifunctional building block, crucial for the rational design of advanced polymers, crosslinked materials, and complex organic molecules in the field of drug discovery. The well-understood synthesis and straightforward characterization further enhance its utility for researchers and scientists.

References

-

N,N'-Bis(chloroacetyl)-p-phenylenediamine | 2653-08-9 | Benchchem. Link

-

Buy N,N'-Bis(chloroacetyl)-p-phenylenediamine | 2653-08-9 - Smolecule. Link

-

Crystal structure of N,N′-(1,2-phenylene)bis(2-chloroacetamide) - NIH. Link

-

N1,N1-Bis(2-chloroethyl)-1,4-benzenediamine - PubChem. Link

-

N,N -Bis(salicylidene)-1,2-phenylenediamine 97 3946-91-6 - Sigma-Aldrich. Link

-

Synthesis and NMR spectral studies of N-chloroacetyl-2,6-diarylpiperidin-4-ones | Request PDF - ResearchGate. Link

-

p-Phenylenediamine - Wikipedia. Link

-

A comparison of the structures of N-chloroacetylindigo (N-chloroacetyl-2,2′-bi-indolinylidene-3,3′-dione) and N,N′-bis(chloroacetyl)indigo [N,N′-bis(chloroacetyl)-2,2′-bi-indolinylidene-3,3′-dione] in the solid and solution state. Link

-

Synthesis and spectral characterization of some new thiazolopyrimidine derivatives - Assiut University. Link

Sources

- 1. N,N'-Bis(chloroacetyl)-p-phenylenediamine | 2653-08-9 | Benchchem [benchchem.com]

- 2. Buy N,N'-Bis(chloroacetyl)-p-phenylenediamine | 2653-08-9 [smolecule.com]

- 3. p-Phenylenediamine - Wikipedia [en.wikipedia.org]

- 4. Crystal structure of N,N′-(1,2-phenylene)bis(2-chloroacetamide) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. b.aun.edu.eg [b.aun.edu.eg]

synthesis of "N,N'-Bis(chloroacetyl)-p-phenylenediamine" from p-phenylenediamine and chloroacetyl chloride

An In-depth Technical Guide to the Synthesis of N,N'-Bis(chloroacetyl)-p-phenylenediamine

Abstract

This technical guide provides a comprehensive overview of the synthesis of N,N'-Bis(chloroacetyl)-p-phenylenediamine, a key intermediate in various industrial applications. The document delves into the underlying reaction mechanism, provides a detailed and validated experimental protocol, and discusses essential safety considerations. Furthermore, it explores the characterization and purification techniques for the synthesized compound and briefly touches upon its current and potential applications in materials science and medicinal chemistry. This guide is intended for researchers, chemists, and professionals in the fields of chemical synthesis and drug development, offering both theoretical insights and practical, field-proven methodologies.

Introduction and Significance

N,N'-Bis(chloroacetyl)-p-phenylenediamine is a symmetrical aromatic diamide that serves as a versatile building block in organic synthesis. Its structure, featuring a central p-phenylenediamine core flanked by two reactive chloroacetyl groups, makes it a valuable precursor for the synthesis of a wide range of compounds. The presence of the chloroacetamide moieties allows for further functionalization through nucleophilic substitution reactions, opening avenues for the creation of diverse molecular architectures.

Historically, this compound and its derivatives have found applications in the rubber industry as antioxidants and stabilizers, enhancing the durability of rubber products.[1] More recently, its utility has expanded into the realm of polymer science, where it is used in the synthesis of high-performance polymers, including those for coatings and adhesives.[1][2] The rigid p-phenylenediamine unit contributes to the thermal stability and mechanical strength of these polymers, making them suitable for demanding applications in aerospace and electronics.[2] Furthermore, the molecule's capacity for hydrogen bonding and its linear structure make it a subject of interest in supramolecular chemistry.[2] In the field of medicinal chemistry, the chloroacetamide functionality is present in some biologically active compounds, and the bifunctional nature of N,N'-Bis(chloroacetyl)-p-phenylenediamine allows for the synthesis of compound libraries for drug discovery programs.[2]

This guide aims to provide a detailed and practical understanding of the synthesis of this important intermediate, emphasizing both the "how" and the "why" behind the experimental procedures.

Reaction Mechanism and Theoretical Considerations

The synthesis of N,N'-Bis(chloroacetyl)-p-phenylenediamine from p-phenylenediamine and chloroacetyl chloride proceeds via a nucleophilic acyl substitution reaction.[1] This is a well-established and robust chemical transformation.

The reaction mechanism can be broken down into the following key steps:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amino group in p-phenylenediamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. This forms a tetrahedral intermediate.

-

Leaving Group Departure: The tetrahedral intermediate is unstable and collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group.

-

Proton Transfer: A base, either another molecule of p-phenylenediamine or an added base like triethylamine or potassium carbonate, removes a proton from the now positively charged nitrogen atom, regenerating the neutral amide and forming a salt byproduct (e.g., triethylammonium chloride).

This process occurs sequentially at both amino groups of the p-phenylenediamine. The reaction is typically carried out in a stepwise manner, forming the mono-acylated intermediate, N-(4-aminophenyl)-2-chloroacetamide, first, followed by the second acylation to yield the final bis-acylated product.[2]

To achieve complete di-substitution and maximize the yield of the desired product, at least two equivalents of chloroacetyl chloride are required for every equivalent of p-phenylenediamine.[1] The presence of a base is crucial to neutralize the hydrochloric acid (HCl) generated as a byproduct, which would otherwise protonate the unreacted amino groups of p-phenylenediamine, rendering them non-nucleophilic and halting the reaction.[1]

Caption: Reaction workflow for the synthesis of N,N'-Bis(chloroacetyl)-p-phenylenediamine.

Detailed Experimental Protocol

This protocol is a self-validating system, designed for reproducibility and high yield. The causality behind each step is explained to provide a deeper understanding of the process.

Materials and Equipment

| Material/Equipment | Specification | Purpose |

| p-Phenylenediamine | 99% purity or higher | Starting material (nucleophile) |

| Chloroacetyl chloride | 98% purity or higher | Acylating agent |

| Dichloromethane (DCM) | Anhydrous, ACS grade | Reaction solvent |

| Triethylamine (TEA) | 99% purity or higher, distilled | Base to neutralize HCl byproduct |

| Acetonitrile | ACS grade | Recrystallization solvent |

| Round-bottom flask | Appropriate size with magnetic stir bar | Reaction vessel |

| Addition funnel | For controlled addition of chloroacetyl chloride | |

| Ice bath | To maintain low reaction temperature | |

| Magnetic stirrer with hotplate | For stirring and heating during recrystallization | |

| Buchner funnel and filter flask | For vacuum filtration | |

| pH paper or meter | To monitor the pH of the reaction mixture | |

| Rotary evaporator | For solvent removal | |

| Vacuum oven | For drying the final product |

Step-by-Step Procedure

-

Reaction Setup: In a well-ventilated fume hood, equip a 500 mL three-necked round-bottom flask with a magnetic stir bar, a dropping funnel, and a nitrogen inlet. Place the flask in an ice-water bath on a magnetic stirrer.

-

Rationale: The use of a fume hood is mandatory due to the toxicity and corrosive nature of the reactants. The nitrogen atmosphere prevents the reaction of chloroacetyl chloride with atmospheric moisture. The ice bath is crucial to control the exothermic nature of the acylation reaction and minimize the formation of side products.

-

-

Dissolution of p-Phenylenediamine: Add p-phenylenediamine (10.8 g, 0.1 mol) and anhydrous dichloromethane (200 mL) to the flask. Stir the mixture until the p-phenylenediamine is completely dissolved. Add triethylamine (22.2 g, 30.6 mL, 0.22 mol) to the solution.

-

Rationale: Dichloromethane is an excellent solvent for both reactants and does not react with them. A slight excess of triethylamine is used to ensure complete neutralization of the HCl produced during the reaction.

-

-

Addition of Chloroacetyl Chloride: In the dropping funnel, prepare a solution of chloroacetyl chloride (24.8 g, 17.7 mL, 0.22 mol) in anhydrous dichloromethane (50 mL). Add this solution dropwise to the stirred p-phenylenediamine solution over a period of 30-45 minutes, maintaining the internal temperature between 0 and 5 °C.

-

Rationale: Dropwise addition is critical to control the reaction rate and prevent a rapid temperature increase. Maintaining a low temperature minimizes potential side reactions and ensures the formation of a clean product.

-

-

Reaction Completion: After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 1-2 hours. Then, allow the mixture to warm to room temperature and stir for another 2-3 hours.

-

Rationale: The initial stirring at low temperature completes the initial fast reaction, while allowing the mixture to warm to room temperature ensures the reaction goes to completion.

-

-

Work-up: A precipitate of triethylammonium chloride will form during the reaction. Filter the reaction mixture through a Buchner funnel to remove the salt. Wash the salt with a small amount of cold dichloromethane. Combine the filtrate and the washings.

-

Rationale: Separation of the byproduct salt is the first step in isolating the desired product.

-

-

Purification (Recrystallization): Transfer the filtrate to a round-bottom flask and remove the dichloromethane using a rotary evaporator. The crude product will be a solid. Recrystallize the crude solid from hot acetonitrile.[1] Dissolve the crude product in a minimal amount of boiling acetonitrile, and then allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

-

Rationale: Recrystallization is a highly effective method for purifying solid organic compounds.[2] Acetonitrile is a suitable solvent as the product is soluble in hot acetonitrile and sparingly soluble in cold acetonitrile.[1] Slow cooling promotes the formation of well-defined crystals, which helps in excluding impurities.

-

-

Isolation and Drying: Collect the purified crystals by vacuum filtration using a Buchner funnel and wash them with a small amount of cold acetonitrile. Dry the crystals in a vacuum oven at 60-70 °C to a constant weight.[2]

-

Rationale: Vacuum drying ensures the complete removal of any residual solvent.

-

Characterization and Purity Assessment

The identity and purity of the synthesized N,N'-Bis(chloroacetyl)-p-phenylenediamine should be confirmed using standard analytical techniques:

-

Melting Point: A sharp melting point is indicative of a pure compound. The reported melting point can vary, but a consistent value should be obtained.

-

Spectroscopic Methods:

-

¹H NMR (Proton Nuclear Magnetic Resonance): This will confirm the presence of the aromatic protons and the protons of the chloroacetyl groups in the correct ratio.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This will show the expected number of carbon signals for the symmetrical molecule.

-

FTIR (Fourier-Transform Infrared Spectroscopy): This will show characteristic peaks for the N-H stretching of the amide, the C=O stretching of the amide carbonyl, and the C-Cl stretching.

-

-

Elemental Analysis: This will determine the percentage composition of carbon, hydrogen, nitrogen, chlorine, and oxygen, which should correspond to the molecular formula C₁₀H₁₀Cl₂N₂O₂.

Safety and Handling Precautions

Both p-phenylenediamine and chloroacetyl chloride are hazardous chemicals and must be handled with appropriate safety precautions.

-

p-Phenylenediamine: This compound is toxic and a skin sensitizer. Avoid inhalation of dust and contact with skin and eyes.[3][4]

-

Chloroacetyl Chloride: This is a highly corrosive and toxic substance.[5][6] It reacts violently with water and moisture to produce hydrogen chloride gas.[7] It can cause severe burns to the skin and eyes and is harmful if inhaled or swallowed.[5][6]

Personal Protective Equipment (PPE):

-

Wear chemical-resistant gloves (e.g., nitrile or neoprene), a lab coat, and chemical splash goggles at all times.[6][7]

-

When handling larger quantities or when there is a risk of splashing, a face shield should also be worn.[6][7]

-

All manipulations should be performed in a certified chemical fume hood to avoid inhalation of vapors and dust.[3][4][5]

Waste Disposal:

-

All chemical waste should be disposed of in accordance with local, state, and federal regulations. Chlorinated organic waste should be collected in a designated container.

Future Directions and Applications

The robust synthesis of N,N'-Bis(chloroacetyl)-p-phenylenediamine opens up numerous possibilities for further research and development.

-

Advanced Polymers: Its use as a monomer for the synthesis of novel high-performance polymers with enhanced thermal and mechanical properties remains a significant area of research.[2]

-

Supramolecular Chemistry: The molecule's ability to form ordered structures through hydrogen bonding and π-π stacking makes it an interesting candidate for the development of new functional materials like liquid crystals and organogels.[2]

-

Medicinal Chemistry: The chloroacetyl groups can be readily substituted with various nucleophiles to generate libraries of new compounds for biological screening, potentially leading to the discovery of new therapeutic agents.[2]

Caption: Potential future research directions for N,N'-Bis(chloroacetyl)-p-phenylenediamine.

References

-

New Jersey Department of Health. Hazardous Substance Fact Sheet: Chloroacetyl Chloride. Available from: [Link]

-

Loba Chemie. Safety Data Sheet: Chloroacetyl Chloride for Synthesis. Available from: [Link]

Sources

Methodological & Application

"N,N'-Bis(chloroacetyl)-p-phenylenediamine" as a crosslinking agent for polymers

An In-Depth Guide to N,N'-Bis(chloroacetyl)-p-phenylenediamine as a Polymer Crosslinking Agent

Authored by a Senior Application Scientist

This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the application of N,N'-Bis(chloroacetyl)-p-phenylenediamine as a versatile crosslinking agent for polymers. This guide moves beyond simple procedural lists to explain the underlying chemical principles, enabling users to adapt and troubleshoot protocols for their specific research needs.

Introduction: The Role of N,N'-Bis(chloroacetyl)-p-phenylenediamine in Polymer Science

N,N'-Bis(chloroacetyl)-p-phenylenediamine, hereafter referred to as BCPP, is a symmetrical, bifunctional organic compound with significant utility in polymer chemistry.[1] Its molecular structure is defined by a rigid p-phenylenediamine core with two reactive chloroacetyl groups attached to the nitrogen atoms.[1] This dual reactivity is the cornerstone of its function as a crosslinking agent, allowing it to form stable covalent bonds between polymer chains.

The primary advantage of using BCPP lies in its ability to react with various nucleophilic functional groups commonly found in polymers, such as amines (-NH₂), hydroxyls (-OH), and thiols (-SH).[1] This reaction creates a three-dimensional polymer network, transforming linear or branched polymers into a more robust, insoluble material. The resulting crosslinked polymers exhibit significantly enhanced properties, including:

-

Improved Mechanical Strength: Increased resistance to deformation and stress.[1]

-

Enhanced Thermal Stability: Higher decomposition temperatures and better performance at elevated temperatures.[1]

-

Greater Solvent Resistance: Reduced swelling and dissolution in various solvents.[1]

These enhanced characteristics make BCPP-crosslinked polymers highly valuable for advanced applications, including the development of hydrogels for drug delivery, scaffolds for tissue engineering, and matrices for enzyme immobilization.

Physicochemical Properties

A clear understanding of BCPP's properties is essential for its effective application.

| Property | Value |

| IUPAC Name | 2-chloro-N-[4-[(2-chloroacetyl)amino]phenyl]acetamide[1] |

| Molecular Formula | C₁₀H₁₀Cl₂N₂O₂[1] |

| Molecular Weight | 261.10 g/mol [1] |

| CAS Number | 2653-08-9[1] |

| Appearance | Solid (form may vary)[1] |

| Solubility | Generally insoluble in water[1] |

The Chemistry of Crosslinking: Mechanism of Action

The crosslinking process mediated by BCPP is a classic example of a nucleophilic acyl substitution reaction.[2] The carbon atom of the carbonyl group in the chloroacetyl moiety is electrophilic, making it a target for nucleophiles. The chlorine atom serves as an effective leaving group.

The process unfolds as follows:

-

A nucleophilic group (e.g., an amine from a polymer chain) attacks the electrophilic carbonyl carbon of one of BCPP's chloroacetyl groups.

-

This forms a tetrahedral intermediate.

-

The intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion (Cl⁻) as a leaving group.

-

A proton is lost from the nucleophile, often neutralized by a base present in the reaction mixture.

-

This process is repeated with the second chloroacetyl group and another polymer chain, resulting in a stable covalent crosslink.

The reaction generates hydrochloric acid (HCl) as a byproduct. It is crucial to add a base (e.g., potassium carbonate or triethylamine) to the reaction mixture to neutralize this acid.[1][2] Failure to do so would lead to the protonation of the unreacted nucleophilic groups on the polymer, rendering them non-nucleophilic and halting the crosslinking reaction.[1]

Caption: Mechanism of BCPP-mediated polymer crosslinking.

Synthesis and Handling

While BCPP is commercially available, understanding its synthesis is valuable for purity assessment and custom modifications.

Synthesis Protocol Overview

The most common method for synthesizing BCPP is the direct acylation of p-phenylenediamine with chloroacetyl chloride.[1][2]

Materials:

-

p-Phenylenediamine

-

Chloroacetyl chloride (2 equivalents)

-

Inert solvent (e.g., Dichloromethane)

-

Base (e.g., Triethylamine or Potassium Carbonate)

Procedure:

-

Dissolve p-phenylenediamine in dichloromethane in a flask equipped with a magnetic stirrer and placed in an ice bath (0-5°C).[2]

-

Add the base to the solution.

-

Slowly add chloroacetyl chloride dropwise to the cooled solution while stirring. Maintaining a low temperature is critical to control the exothermic reaction.[2]

-

Allow the reaction to proceed for a specified time (typically several hours) after the addition is complete.

-

The resulting product can be isolated through filtration and purified by recrystallization.

Safety and Handling

Proper safety protocols are mandatory when working with BCPP and its precursors.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.[3][4][5]

-

Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhaling dust or vapors.[3][6]

-

Storage: Store BCPP in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials like strong oxidizing agents.[4][6][7]

-

Disposal: Dispose of waste materials according to local, state, and federal regulations.

Application Notes and Experimental Protocols

The true value of BCPP is demonstrated in its diverse applications. The following protocols are designed as robust starting points for researchers.

Application 1: Formation of Biocompatible Hydrogels

BCPP is an excellent crosslinker for hydrophilic polymers like chitosan or poly(vinyl alcohol) to form hydrogels. These networks can absorb vast amounts of water, making them ideal for biomedical applications.[8][9] The crosslink density, controlled by the BCPP concentration, dictates the hydrogel's swelling capacity, mechanical properties, and degradation rate.[8]

Protocol: Preparation of a Chitosan-Based Hydrogel

-

Materials:

-

Chitosan (medium molecular weight)

-

N,N'-Bis(chloroacetyl)-p-phenylenediamine (BCPP)

-

Acetic acid solution (1% v/v)

-

Ethanol

-

Sodium hydroxide (NaOH) solution (1 M)

-

Phosphate-buffered saline (PBS)

-

-

Step-by-Step Methodology:

-

Polymer Dissolution: Prepare a 2% (w/v) chitosan solution by dissolving chitosan powder in 1% acetic acid with overnight stirring.

-

Crosslinker Preparation: Prepare a 10 mg/mL stock solution of BCPP in ethanol.

-

Crosslinking Reaction:

-

Transfer 50 mL of the chitosan solution to a beaker.

-

While stirring, add the desired volume of BCPP stock solution. The amount can be varied to achieve different crosslinking densities (see table below).

-

Slowly add 1 M NaOH dropwise to neutralize the acetic acid and raise the pH to ~9-10, which facilitates the nucleophilic attack of chitosan's amine groups.

-

-

Curing: Cast the mixture into a petri dish or desired mold and heat in an oven at 60°C for 4 hours to ensure complete crosslinking.

-

Purification:

-

Immerse the resulting hydrogel slab in a large volume of deionized water for 48 hours, changing the water every 8 hours to remove unreacted BCPP, NaOH, and other byproducts.

-

Finally, equilibrate the hydrogel in PBS for 24 hours before characterization.

-

-

-

Characterization & Data: The properties of the hydrogel are highly dependent on the BCPP concentration.

| BCPP Concentration (mg per g of Chitosan) | Swelling Ratio (g water / g dry gel) | Compressive Modulus (kPa) |

| 10 | 45 ± 4 | 15 ± 2 |

| 25 | 28 ± 3 | 35 ± 3 |

| 50 | 15 ± 2 | 70 ± 5 |

Note: Data are representative. An increase in the crosslinking agent leads to a more tightly connected network, which restricts the movement of polymer chains, reduces water absorption, and increases stiffness.[8]

Caption: Workflow for BCPP-crosslinked hydrogel synthesis.

Application 2: Enzyme Immobilization for Enhanced Stability and Reusability

Immobilizing enzymes on a solid support prevents their leaching, allows for easy separation from the reaction mixture, and often enhances their stability. BCPP can act as a covalent linker to attach enzymes to polymer supports.

Protocol: Immobilization of Laccase onto a Poly(p-phenylenediamine) Nanocomposite

This protocol is adapted from methodologies using functionalized polymer supports.[10]

-

Materials:

-

Support: Poly(p-phenylenediamine)/Fe₃O₄ magnetic nanocomposite[10]

-

Activation Buffer: pH 8.0 Phosphate buffer

-

BCPP solution (5 mg/mL in a 1:1 mixture of buffer and a water-miscible organic solvent like DMSO)

-

Laccase enzyme solution (in pH 7.0 Phosphate buffer)

-

Washing Buffer: pH 7.0 Phosphate buffer

-

-

Step-by-Step Methodology:

-

Support Preparation: Disperse 100 mg of the magnetic nanocomposite support in 20 mL of Activation Buffer.

-

Activation with BCPP: Add 5 mL of the BCPP solution to the support suspension. The amine groups on the poly(p-phenylenediamine) support will react with one of the chloroacetyl groups on BCPP. Agitate the mixture at room temperature for 2 hours.

-

Washing: Use a magnet to separate the nanoparticles. Decant the supernatant and wash the activated support three times with Activation Buffer to remove excess, unreacted BCPP.

-

Enzyme Coupling: Resuspend the activated support in 10 mL of the laccase solution. The remaining free chloroacetyl group on the BCPP linker will now react with nucleophilic residues (like lysine's ε-amino group) on the enzyme surface. Incubate with gentle shaking at 4°C overnight.

-

Final Wash: Separate the immobilized enzyme-nanocomposite conjugate with a magnet. Wash repeatedly with Washing Buffer until no protein is detected in the supernatant (e.g., via Bradford assay) to ensure all non-covalently bound enzyme is removed.

-

Storage: Store the immobilized laccase at 4°C in a suitable buffer.

-

Caption: Logical relationship in enzyme immobilization.

Troubleshooting Guide

| Problem | Possible Cause(s) | Recommended Solution(s) |

| Incomplete Crosslinking / Low Gel Fraction | 1. Insufficient BCPP concentration. 2. Reaction pH is too low (nucleophiles are protonated). 3. Short reaction time or low temperature. | 1. Increase the molar ratio of BCPP to the polymer. 2. Ensure the pH is sufficiently basic (e.g., 8-10) to deprotonate amine groups. 3. Extend the curing time or moderately increase the temperature. |

| Polymer is Brittle and Inflexible | Excessive crosslinking due to high BCPP concentration. | Reduce the amount of BCPP used. A lower crosslink density allows for more chain mobility. |

| Low Yield During BCPP Synthesis | Protonation of the p-phenylenediamine starting material by the HCl byproduct. | Ensure at least two equivalents of a non-nucleophilic base are used to neutralize all generated HCl.[1][2] |

| Poor Enzyme Activity After Immobilization | 1. Denaturation of the enzyme due to pH or solvent. 2. Steric hindrance or blocking of the active site. | 1. Optimize the pH and minimize organic solvent exposure during the coupling step. 2. Consider using a longer-chain crosslinker or a different polymer support to orient the enzyme away from the surface. |

References

-

N,N-DIETHYL-p-PHENYLENEDIAMINE SULPHATE AR. Loba Chemie. [Link]

-

p-Phenylenediamine. Wikipedia. [Link]

-

Structure, Property Optimization, and Adsorption Properties of N,N′-methylenebisacrylamide Cross-Linked Polyacrylic Acid Hydrogels under Different Curing Conditions. MDPI. [Link]

-

Free-radical crosslinking copolymerization of acrylamide and N, N ′-methylenebis acrylamide by used Ce(IV)/polyethylene glycol and Ce(IV)/diethylmalonate redox initiator systems. ResearchGate. [Link]

-

[N,N'-Bis(salicylidene)-1,2-phenylenediamine]metal complexes with cell death promoting properties. PubMed. [Link]

-

Innovative Applications of Hydrogels in Contemporary Medicine. MDPI. [Link]

-

Chitosan-poly(m-phenylenediamine)@Fe₃O₄ nanocomposite for magnetic solid-phase extraction of polychlorinated biphenyls from water samples. PubMed. [Link]

-

Safety Data Sheet: N,N-Diethyl-p-phenylenediamine sulfate. Chemos GmbH & Co.KG. [Link]

-

Educational series: characterizing crosslinked polymer networks. ETH Zurich Research Collection. [Link]

-

Laccase Immobilization on Poly(p-Phenylenediamine)/Fe 3 O 4 Nanocomposite for Reactive Blue 19 Dye Removal. MDPI. [Link]

-

(PDF) Hydrogels from acrylic acid with N,N-dimethylacrylamide: Synthesis, characterization, and water absorption properties. ResearchGate. [Link]

- US6448446B1 - Synthesis of N,N-disubstituted-p-phenylenediamine.

-

N-Acetylation of p-aminobenzoic acid and p-phenylenediamine in primary porcine urinary bladder epithelial cells and in the human urothelial cell line 5637. PubMed. [Link]

-

Convenient Preparation of N,N′‐Diphenyl‐N,N′‐bis(4‐aminophenyl)‐p‐phenylenediamine. ResearchGate. [Link]

-

Preparation of pH-Sensitive Poly (N-(2-Hydroxyethyl) Acrylamide-co-acrylic Acid) Hydrogels and Their Performance. PubMed Central. [Link]

-

(PDF) Synthesis and characterization of glyoxal-crosslinked chitosan with N-amino anthracene succinimide polymers for antimicrobial applications. ResearchGate. [Link]

-

Application of meta- and para-Phenylenediamine as Enhanced Oxime Ligation Catalysts for Protein Labeling, PEGylation, Immobilization, and Release. PubMed. [Link]

-

Poly(lactide-co-glycolide) nanoparticle assembly for highly efficient delivery of potent therapeutic agents from medical devices. PubMed. [Link]

-

Synthesis and characterization of a hydrogel with therapeutic applications. ResearchGate. [Link]

-

Preparation of Crosslinked Poly(acrylic acid-co-acrylamide)-Grafted Deproteinized Natural Rubber/Silica Composites as Coating Materials for Controlled Release of Fertilizer. NIH. [Link]

Sources

- 1. N,N'-Bis(chloroacetyl)-p-phenylenediamine | 2653-08-9 | Benchchem [benchchem.com]

- 2. Buy N,N'-Bis(chloroacetyl)-p-phenylenediamine | 2653-08-9 [smolecule.com]

- 3. lobachemie.com [lobachemie.com]

- 4. fishersci.com [fishersci.com]

- 5. chemos.de [chemos.de]

- 6. WERCS Studio - Application Error [assets.thermofisher.com]

- 7. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

Application Note: N,N'-Bis(chloroacetyl)-p-phenylenediamine as a Modular Precursor for Conductive Poly(thiazole-amides) and Electroactive Scaffolds

Executive Summary

N,N'-Bis(chloroacetyl)-p-phenylenediamine (BCAPD) is a bifunctional electrophilic monomer derived from p-phenylenediamine (PPD). While PPD is a ubiquitous precursor for polyaniline (a classic conductive polymer), BCAPD offers a distinct advantage: it possesses stable, reactive

This Application Note details the use of BCAPD not merely as a passive intermediate, but as a critical precursor for synthesizing Conjugated Poly(thiazole-amides) via Hantzsch cyclization. Unlike standard oxidative polymerization of aniline, this route allows for the precise engineering of the polymer backbone, alternating electron-rich aromatic amines with electron-deficient thiazole rings. This "push-pull" architecture is essential for tuning band gaps in organic semiconductors and electrochromic devices.

Scientific Mechanism & Causality

The "Latent" Conductivity Concept

BCAPD itself is an insulator due to the saturated methylene (

The primary mechanism employed here is the Hantzsch Thiazole Synthesis .

-

** electrophilic Attack:** The

-carbon of the chloroacetyl group is highly electrophilic. -

Nucleophilic Condensation: When reacted with a bis-thioamide (e.g., dithiooxamide), the sulfur atom attacks the

-carbon, displacing chloride. -

Cyclization & Dehydration: The nitrogen of the thioamide attacks the carbonyl carbon, followed by dehydration, forming a thiazole ring .

Result: The saturated

Redox Activity of the PPD Core

Even without full conjugation, polymers containing the PPD moiety exhibit Redox Activity . The central aromatic diamine unit can undergo reversible oxidation to a radical cation (polaron) and dication (bipolaron) state. This allows the material to function as a "Redox Polymer" (electron hopping mechanism) suitable for supercapacitor electrodes and electrochromic sensors.

Experimental Protocols

Protocol A: Monomer Purification (Critical Step)

Conductive polymers are notoriously sensitive to impurities, which act as charge traps.

-

Dissolution: Dissolve crude BCAPD (10 g) in boiling Ethanol (150 mL).

-

Filtration: Hot filter to remove insoluble oligomers.

-

Crystallization: Allow the filtrate to cool slowly to room temperature, then refrigerate at 4°C for 12 hours. Rapid cooling creates defects.

-

Isolation: Filter the white needles and wash with cold diethyl ether.

-

Drying: Vacuum dry at 40°C for 6 hours.

-

Target Purity: >99.5% (HPLC).

-

Melting Point Check: Sharp peak at ~258-260°C.

-

Protocol B: Synthesis of Conductive Poly(thiazole-amide)

This protocol utilizes the bifunctionality of BCAPD and Dithiooxamide to create a conjugated backbone.

Reagents:

-

Monomer A: BCAPD (Purified) - 10 mmol

-

Monomer B: Dithiooxamide - 10 mmol

-

Solvent: N,N-Dimethylformamide (DMF) - Anhydrous

-

Catalyst: Pyridine (Acid scavenger)

Step-by-Step:

-

Setup: Flame-dry a 100 mL three-neck round-bottom flask equipped with a reflux condenser and nitrogen inlet.

-

Solvation: Dissolve 2.61 g (10 mmol) of BCAPD and 1.20 g (10 mmol) of Dithiooxamide in 40 mL of DMF.

-

Initiation: Add 2 mL of Pyridine. The solution may darken, indicating initial nucleophilic attack.

-

Polymerization: Heat the mixture to 100°C with vigorous stirring for 24 hours .

-

Why 100°C? High temperature drives the dehydration step of the Hantzsch cyclization, ensuring the thiazole ring is fully aromatized.

-

-

Precipitation: Pour the viscous dark solution into 500 mL of methanol/water (1:1).

-

Purification: Filter the dark precipitate. Soxhlet extract with methanol for 24 hours to remove oligomers and pyridine salts.

-

Drying: Vacuum dry at 60°C. The resulting polymer is a dark powder (Poly-TZ-PPD).

Protocol C: Electrochemical Doping & Characterization

The neutral polymer is a semiconductor. Doping is required to reach metallic conductivity.

-

Ink Preparation: Disperse 5 mg of Poly-TZ-PPD in 1 mL NMP (N-methyl-2-pyrrolidone). Sonicate for 30 mins.

-

Film Casting: Drop-cast 10 µL onto a Glassy Carbon Electrode (GCE). Dry at 80°C.

-

Electrolyte: 0.1 M

in Acetonitrile. -

Cyclic Voltammetry (CV):

-

Scan Range: -0.5 V to +1.2 V vs. Ag/AgCl.

-

Scan Rate: 50 mV/s.

-

Observation: Look for two oxidation peaks. The first (approx +0.5 V) corresponds to the polaron formation (conductive state).

-

-

Potentiostatic Doping: Hold the film at +0.8 V for 60 seconds to "lock" the doped state before conductivity measurement.

Data Analysis & Visualization

Expected Properties Table

| Parameter | Neutral BCAPD Monomer | Poly(thiazole-amide) [Neutral] | Poly(thiazole-amide) [Doped] |

| Appearance | White Crystalline Powder | Dark Orange/Brown Solid | Dark Green/Black Film |

| Solubility | DMSO, DMF (Hot) | NMP, DMAc | Insoluble (Swells in NMP) |

| Conductivity | Insulator ( | Semiconductor ( | Conductor ( |

| Main IR Peak | 1660 cm⁻¹ (Amide C=O) | 1580 cm⁻¹ (C=N Thiazole) | Broad Polaron Band (>2000 cm⁻¹) |

| Redox Behavior | None | Reversible (0.5 V, 0.9 V) | Stable Oxidized State |

Synthesis Pathway Diagram

Caption: Reaction pathway transforming insulating BCAPD into a conductive poly(thiazole) network via Hantzsch cyclization.

Troubleshooting & Critical Parameters

-

Issue: Low Molecular Weight (Brittle Films)

-

Cause: Stoichiometric imbalance.

-

Fix: Ensure exactly 1:1 molar ratio of BCAPD to Dithiooxamide. Use an analytical balance.

-

-

Issue: Poor Conductivity (< 10⁻³ S/cm)

-

Cause: Incomplete cyclization (residual saturated

groups). -

Fix: Increase reaction time at 100°C or add a post-curing step (heating the solid polymer at 150°C under vacuum).

-

-

Issue: Solubility Issues

-

Cause: Strong intermolecular Hydrogen bonding (Amide groups).

-

Fix: Add 5% LiCl to the polymerization solvent (DMF) to disrupt H-bonds and keep the growing chain in solution longer.

-

References

-

Hsiao, S. H., et al. (2010). Synthesis and characterization of novel electrochromic poly(amide-imide)s with N,N′-di(4-methoxyphenyl)-N,N′-diphenyl-p-phenylenediamine units. Royal Society of Chemistry. Retrieved from [Link]

-

Faghihi, K. (2008).[1] New Polyamides Based on Bis(p-amidobenzoic acid)-p-phenylene diacrylic acid and Hydantoin Derivatives.[1] TUBITAK. Retrieved from [Link]

Sources

Application Note: Synthesis and Spectroscopic Analysis of N,N'-Bis(chloroacetyl)-p-phenylenediamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N'-Bis(chloroacetyl)-p-phenylenediamine is a symmetrical aromatic compound with a molecular formula of C₁₀H₁₀Cl₂N₂O₂. Its structure, characterized by a central p-phenylenediamine core functionalized with two chloroacetyl groups, makes it a valuable intermediate in various chemical syntheses. The presence of reactive chloroacetyl moieties allows for further chemical modifications, rendering it a versatile building block in the development of new materials and potential pharmaceutical agents. This application note provides a comprehensive guide to the synthesis of N,N'-Bis(chloroacetyl)-p-phenylenediamine and a detailed analysis of its structural confirmation using Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Synthesis of N,N'-Bis(chloroacetyl)-p-phenylenediamine

The primary and most direct method for synthesizing N,N'-Bis(chloroacetyl)-p-phenylenediamine is through the nucleophilic acyl substitution reaction between p-phenylenediamine and chloroacetyl chloride.[1] In this reaction, the amino groups of p-phenylenediamine act as nucleophiles, attacking the electrophilic carbonyl carbon of chloroacetyl chloride.[1]

Reaction Scheme

Figure 1: Synthesis of N,N'-Bis(chloroacetyl)-p-phenylenediamine from p-phenylenediamine and chloroacetyl chloride.

Experimental Protocol: Synthesis

Materials:

-

p-Phenylenediamine

-

Chloroacetyl chloride

-

Dichloromethane (DCM), anhydrous

-

Triethylamine (TEA) or Potassium Carbonate (K₂CO₃)

-

Hydrochloric acid (HCl), dilute solution

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Acetonitrile or Ethanol for recrystallization

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve p-phenylenediamine (1 equivalent) in anhydrous dichloromethane.

-

Add a suitable base, such as triethylamine (2.2 equivalents) or potassium carbonate (2.2 equivalents), to the solution to act as an acid scavenger for the HCl produced during the reaction.[1]

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add chloroacetyl chloride (2.2 equivalents) dropwise to the stirred solution, maintaining the temperature below 5 °C to control the exothermic reaction.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the precipitated salt (e.g., triethylamine hydrochloride).

-

Wash the organic filtrate sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude N,N'-Bis(chloroacetyl)-p-phenylenediamine by recrystallization from a suitable solvent such as acetonitrile or ethanol to yield the final product as a solid.[1]

FTIR Spectroscopic Analysis

FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The FTIR spectrum of N,N'-Bis(chloroacetyl)-p-phenylenediamine provides key information confirming the successful synthesis.

Sample Preparation and Data Acquisition Protocol

-

Ensure the sample of N,N'-Bis(chloroacetyl)-p-phenylenediamine is dry.

-

Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk.

-

Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Record the FTIR spectrum over the range of 4000-400 cm⁻¹.

Interpretation of the FTIR Spectrum

The FTIR spectrum of N,N'-Bis(chloroacetyl)-p-phenylenediamine is expected to exhibit characteristic absorption bands corresponding to its functional groups. A significant indication of a successful reaction is the disappearance of the characteristic N-H stretching bands of the primary amine in p-phenylenediamine (typically two bands in the region of 3400-3200 cm⁻¹) and the appearance of a single N-H stretching band for the secondary amide.[2]

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group | Significance |

| ~3300 | N-H Stretch | Secondary Amide (N-H) | Confirms the formation of the amide linkage. |

| ~1670 | C=O Stretch (Amide I) | Carbonyl (C=O) | Indicates the presence of the chloroacetyl carbonyl group. |

| ~1540 | N-H Bend (Amide II) | Secondary Amide (N-H) | Further confirms the formation of the amide bond. |

| ~1510 | C=C Stretch | Aromatic Ring | Characteristic of the p-substituted benzene ring. |

| ~830 | C-H Out-of-plane Bend | Aromatic Ring | Indicative of para-disubstitution on the benzene ring. |

| ~750 | C-Cl Stretch | Alkyl Halide (C-Cl) | Confirms the presence of the chloroacetyl group. |

Table 1: Expected FTIR Absorption Bands for N,N'-Bis(chloroacetyl)-p-phenylenediamine.

NMR Spectroscopic Analysis

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule, allowing for unambiguous structure elucidation.

Sample Preparation and Data Acquisition Protocol

-

Dissolve approximately 10-20 mg of purified N,N'-Bis(chloroacetyl)-p-phenylenediamine in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Acquire ¹H NMR and ¹³C NMR spectra on a high-resolution NMR spectrometer.

-

For ¹³C NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum to single lines for each unique carbon atom.

¹H NMR Spectrum Interpretation

The ¹H NMR spectrum of the symmetrical N,N'-Bis(chloroacetyl)-p-phenylenediamine molecule is expected to be relatively simple.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Significance |

| ~10.3 | Singlet (broad) | 2H | Amide N-H | Confirms the presence of the two amide protons. |

| ~7.6 | Singlet | 4H | Aromatic C-H | Indicates the four equivalent protons on the p-phenylene ring. |

| ~4.3 | Singlet | 4H | Methylene C-H | Represents the four protons of the two chloroacetyl groups. |

Table 2: Predicted ¹H NMR Spectral Data for N,N'-Bis(chloroacetyl)-p-phenylenediamine.

¹³C NMR Spectrum Interpretation

The proton-decoupled ¹³C NMR spectrum will show distinct signals for each unique carbon environment in the molecule.

| Chemical Shift (δ, ppm) | Assignment | Significance |

| ~165 | Carbonyl (C=O) | Confirms the presence of the amide carbonyl carbons. |

| ~135 | Aromatic C-N | Represents the two carbon atoms of the benzene ring attached to the nitrogen atoms. |

| ~121 | Aromatic C-H | Indicates the four equivalent carbon atoms of the benzene ring bonded to hydrogen. |

| ~44 | Methylene (CH₂-Cl) | Represents the two methylene carbons of the chloroacetyl groups. |

Table 3: Predicted ¹³C NMR Spectral Data for N,N'-Bis(chloroacetyl)-p-phenylenediamine.

Experimental Workflow Diagrams

The following diagrams illustrate the general workflows for the synthesis and spectroscopic analysis of N,N'-Bis(chloroacetyl)-p-phenylenediamine.

Caption: Synthetic workflow for N,N'-Bis(chloroacetyl)-p-phenylenediamine.

Caption: Spectroscopic analysis workflow for structural confirmation.

Conclusion

This application note details a reliable method for the synthesis of N,N'-Bis(chloroacetyl)-p-phenylenediamine and provides a thorough guide to its structural characterization using FTIR and NMR spectroscopy. The provided protocols and spectral interpretations serve as a valuable resource for researchers in organic synthesis, materials science, and drug development, enabling the confident preparation and identification of this important chemical intermediate. The combination of these spectroscopic techniques provides a self-validating system for confirming the identity and purity of the synthesized compound.

References

-

ResearchGate. FTIR Spectra of 1,2-Phenylenediamine and the Cyclocondensation Product (KBr). [Link]

Sources

Troubleshooting & Optimization

troubleshooting low yield in the chloroacetylation of p-phenylenediamine

Answering the user's request.## Technical Support Center: Troubleshooting Low Yield in the Chloroacetylation of p-Phenylenediamine